

# chemical properties of (E,E)-8,10-dodecadienyl acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (E,E)-8,10-dodecadienyl acetate

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An In-depth Technical Guide to (E,E)-8,10-Dodecadienyl Acetate

## Abstract

**(E,E)-8,10-dodecadienyl acetate** is a significant chemical compound, primarily recognized for its role as an insect pheromone.[1][2] It is a key component in the sex pheromone blend of several moth species, including the codling moth (*Cydia pomonella*) and the pine shoot moth (*Rhyacionia rigidana*).[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, biological role, and the experimental protocols used for its analysis and characterization. The information is intended for researchers, scientists, and professionals in drug development and pest management.

## Chemical and Physical Properties

The fundamental properties of **(E,E)-8,10-dodecadienyl acetate** are summarized below. These data are crucial for its synthesis, handling, and analytical characterization.

Table 1: General and Physicochemical Properties

Property	Value	Reference
IUPAC Name	<b>[(8E,10E)-dodeca-8,10-dienyl] acetate</b>	<a href="#">[1]</a>
Synonyms	(E,E)-8,10-Dodecadien-1-ol acetate, Codlemone acetate	<a href="#">[5]</a>
CAS Number	53880-51-6	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>24</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	224.34 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Density	0.896 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	160-161 °C at 2 Torr	<a href="#">[5]</a>
Flash Point	105.8 °C	<a href="#">[1]</a>
Refractive Index	1.461	<a href="#">[5]</a>

| Storage Conditions| -20°C [\[5\]](#) |

Table 2: Computed Chemical Properties

Property	Value	Reference
XLogP3-AA	<b>4.4</b>	<a href="#">[1]</a> <a href="#">[6]</a>
Topological Polar Surface Area	26.3 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Hydrogen Bond Donor Count	0	<a href="#">[6]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a> <a href="#">[6]</a>
Rotatable Bond Count	10	<a href="#">[1]</a> <a href="#">[6]</a>

| Complexity | 217 [\[6\]](#) |

## Biological Role and Activity

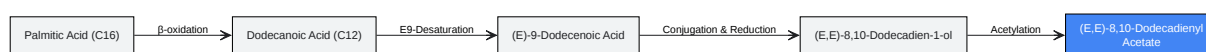
**(E,E)-8,10-dodecadienyl acetate** is the acetate ester of (E,E)-8,10-dodecadien-1-ol, the latter being a well-established primary component of the codling moth's sex pheromone.[4][7] This class of compounds is crucial for chemical communication, specifically for attracting males for mating. The biological activity of this pheromone and its analogs is often evaluated using electrophysiological techniques like electroantennography (EAG), which measures the response of insect antennae to volatile compounds.[7]

## Biosynthesis Pathway

The biosynthesis of the related pheromone alcohol, (E,E)-8,10-dodecadienol, in the codling moth (*Cydia pomonella*) has been studied.[8] The process begins with common fatty acids and involves a series of enzymatic modifications.

The proposed biosynthetic pathway is as follows:

- Chain Shortening: Palmitic acid (a 16-carbon saturated fatty acid) undergoes  $\beta$ -oxidation to form dodecanoic acid (a 12-carbon fatty acid).[8]
- Desaturation: An E9-desaturase enzyme introduces a double bond at the 9th position of dodecanoic acid, creating an (E)-9-dodecenoic acid intermediate.[8]
- Conjugation: This intermediate is then converted into a conjugated diene system.[8]
- Reduction: The resulting carboxylic acid is reduced to the final alcohol, (E,E)-8,10-dodecadien-1-ol.[8]
- Acetylation: The alcohol is subsequently acetylated to form **(E,E)-8,10-dodecadienyl acetate**.



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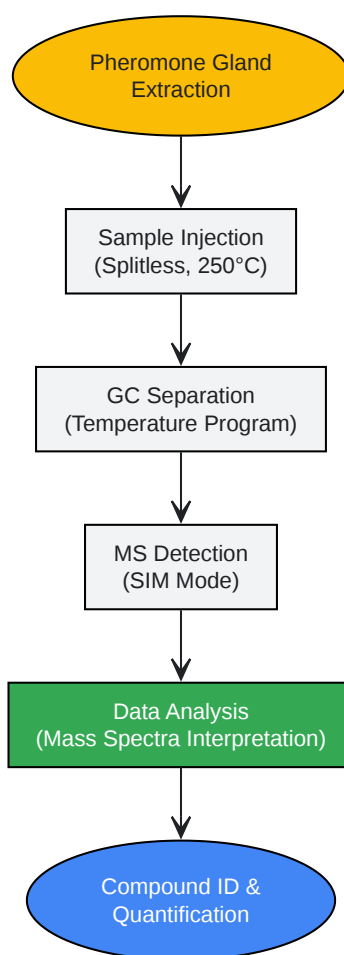
Caption: Proposed biosynthesis of **(E,E)-8,10-dodecadienyl acetate**.

## Experimental Protocols

## Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

GC/MS is a primary technique for the identification and quantification of pheromone components in extracts from insect glands.[8][9]

- Sample Preparation: Pheromone glands are extracted with a suitable solvent (e.g., a nonpolar organic solvent).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Carrier Gas: Helium, with an average velocity of 33 cm/sec.[9]
- Injector: Splitless mode, set at 250 °C.[9]
- Column and Temperature Program:
  - Initial oven temperature is set to 80 °C for 1 minute.[9]
  - The temperature is increased to 190 °C at a rate of 10 °C/min and held for 10 minutes.[9]
  - The temperature is then increased to 230 °C at a rate of 4 °C/min and held for 10 minutes.[9]
- Detection: Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes.[9]



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Caption: Workflow for the analysis of insect pheromones using GC/MS.

## Electrophysiological Analysis (EAG)

EAG is used to screen the biological activity of pheromone components and their analogs by measuring electrical potentials from an insect's antenna.<sup>[7]</sup>

- **Antenna Preparation:** An antenna is excised from a male moth and mounted between two electrodes.
- **Stimulus Delivery:** A purified air stream is passed over the antenna. Puffs of this air containing a known concentration of the test compound (e.g., **(E,E)-8,10-dodecadienyl acetate**) are delivered to the preparation.

- **Signal Recording:** The change in electrical potential (depolarization) across the antenna is recorded. The amplitude of this response corresponds to the sensitivity of the antennal receptors to the specific compound.
- **Cross-Adaptation:** To determine if different compounds are detected by the same receptor neurons, cross-adaptation experiments can be performed. The antenna is continuously exposed to one compound (the adapting stimulus) while being tested with another. A reduced response to the second compound suggests they share a common receptor pathway.[7]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **(E,E)-8,10-dodecadienyl acetate**.

- **Nuclear Magnetic Resonance (NMR):**  $^{13}\text{C}$ -NMR data is available for this compound. The spectra are typically recorded in a deuterated solvent like  $\text{CDCl}_3$  with Tetramethylsilane (TMS) as the standard.[10]
- **Mass Spectrometry (MS):** The electron impact (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification, especially when coupled with gas chromatography.[8]

## Synthesis and Purification

The synthesis of (E,E)-8,10-dodecadien-1-ol and its subsequent acetylation is well-documented in chemical literature, often involving stereoselective methods to ensure the correct (E,E) geometry of the double bonds, which is critical for biological activity.[11] Following synthesis, purification is essential to remove isomers that can inhibit the biological response. [12] High-Performance Liquid Chromatography (HPLC) is a common method for purifying the final product to achieve high isomeric purity.[12] The purity is then typically verified by capillary gas chromatography.[12]

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- To cite this document: BenchChem. [chemical properties of (E,E)-8,10-dodecadienyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013428#chemical-properties-of-e-e-8-10-dodecadienyl-acetate]

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